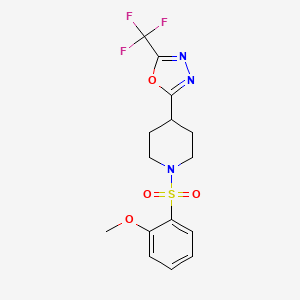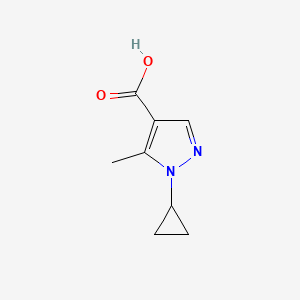
1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is a compound that is structurally related to various cyclopropyl and pyrazole derivatives, which have been studied for their potential applications in pharmaceutical chemistry and as precursors in plant biology. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties can offer insights into the characteristics of this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cyclopropanation, oxidation, and methylation. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid was achieved using 3-methylpyrazole as a raw material through oxidation and methylation, with a total yield of 32.2% . Similarly, the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid from its propylpyrazole precursor involved dichloromethane as a solvent and optimization of reaction conditions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of cyclopropyl and pyrazole derivatives are characterized by specific orientations and interactions. For example, in the crystal structure of a triazole derivative, the cyclopropyl ring is oriented almost perpendicular to the benzene ring, and molecules are linked by hydrogen bonding and other interactions to form supramolecular chains . The dihedral angles and planarity of the rings are crucial for the molecular conformation, which can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives includes cyclization and substitution reactions. Cyanoacetylation of 5-Aminopyrazole led to the formation of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the versatility of pyrazole compounds in forming heterocyclic structures . The cyclopropane ring is a common motif in these reactions, often providing a rigid and reactive framework for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl and pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as the cyclopropyl group can affect the compound's polarity, solubility, and stability. The crystal and molecular structures provide insights into the solid-state properties, such as the packing and intermolecular interactions, which are important for understanding the compound's behavior in different environments .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is involved in the synthesis of various complex molecules and has been studied for its unique molecular structure. For instance, in the synthesis of cis-disubstituted cyclopropanes, the molecule shows high enantioselectivity, contributing to the development of specific cyclopropane-containing compounds (Imogaı̈ et al., 1998). Additionally, it has been used in the synthesis of 1-methyl-pyrazole-3-carboxylic acid, showcasing its versatility in creating various pyrazole derivatives (Yuan-fu, 2011).
Medicinal Chemistry and Drug Design
In medicinal chemistry, this compound plays a role in the synthesis of molecules with potential therapeutic applications. For example, it is used in creating derivatives of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid, which are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. These systems have potential in drug design and medicinal research (Szakonyi et al., 2002).
Biological Activity Studies
The compound also shows significant biological activity. For example, it has been studied for its effects on adipose tissue metabolism, where it showed potential as an antilipolytic agent and influenced glucose metabolism (Froesch et al., 1967). Another study showed its role in blocking the rise of plasma free fatty acids, suggesting its potential for treating metabolic disorders (Froesch et al., 1967).
Advanced Material Synthesis
It also finds applications in advanced material synthesis. For instance, research involving the synthesis of 1,2,3-triazole derivatives illustrates its utility in creating new materials with unique properties. These triazole derivatives have implications in the development of peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Ethylene Precursor Studies
The compound has been identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, showcasing its significance in plant biochemistry and agriculture (Hoffman et al., 1982).
Mecanismo De Acción
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the exact structure and functional groups present in the compound.
Propiedades
IUPAC Name |
1-cyclopropyl-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEROEVKBNQFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


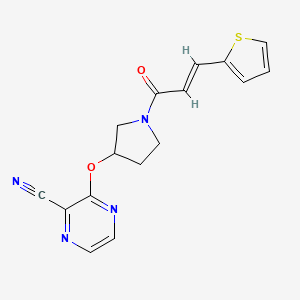
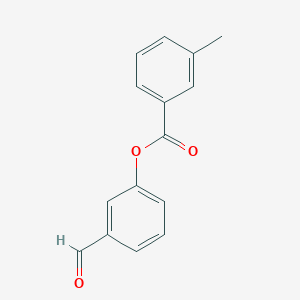


![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/no-structure.png)
![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)
![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)
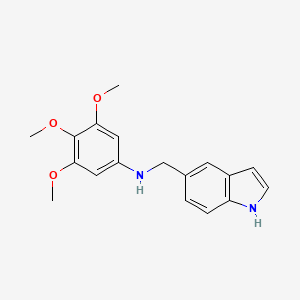
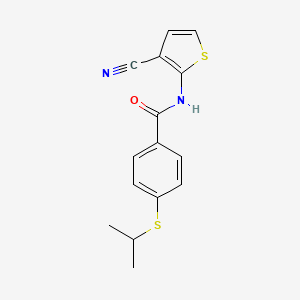
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
